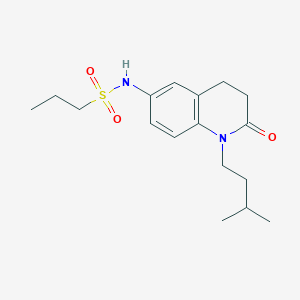

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-4-11-23(21,22)18-15-6-7-16-14(12-15)5-8-17(20)19(16)10-9-13(2)3/h6-7,12-13,18H,4-5,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICIWVKWDQAINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. This suggests that the compound may interact with various targets in the body.

Mode of Action

Sulfonamides, a group to which this compound belongs, are known to inhibit the enzyme dihydropteroate synthetase. This enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is necessary for bacterial growth. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth.

Biochemical Pathways

It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Most sulfonamides are readily absorbed orally, widely distributed throughout all tissues, and their antibacterial action is inhibited by pus.

Result of Action

Given its potential anti-inflammatory and anticancer activities among others, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.

Action Environment

It’s known that the antibacterial action of sulfonamides is inhibited by pus, suggesting that the presence of certain substances in the environment can affect the efficacy of these compounds.

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its diverse pharmacological properties. The sulfonamide group enhances its biological activity by potentially interacting with various molecular targets. The molecular formula of this compound is , and it possesses a sulfonamide functional group characterized by the presence of sulfur and nitrogen atoms.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating enzymatic activity.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular responses.

- Signal Transduction Pathways : The compound may affect intracellular signaling pathways, leading to alterations in gene expression and cellular behavior.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that sulfonamides have inherent antibacterial effects due to their ability to inhibit bacterial growth. The presence of the tetrahydroquinoline moiety may further enhance these properties.

- Anticancer Activity : Some derivatives of tetrahydroquinoline compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antibacterial properties of related sulfonamide compounds indicated that modifications in the tetrahydroquinoline structure could enhance antimicrobial activity against Gram-positive bacteria. For instance, compounds with lipophilic substituents demonstrated increased potency against antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 2: Anticancer Potential

A series of tetrahydroquinoline derivatives were tested for their cytotoxic effects on various cancer cell lines. Results showed that certain modifications led to significant reductions in cell viability, suggesting potential for development as anticancer agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of Tetrahydroquinolinone Derivatives

The tetrahydroquinolinone core is a privileged scaffold in drug discovery. Below is a comparison of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide with key analogs:

Key Observations :

- Sulfonamide vs. Heterocyclic Substitutions : The target compound’s sulfonamide group likely improves solubility compared to thiazol-oxazole or brominated analogs, which exhibit lower polar surface areas .

- Lipophilicity : The isopentyl chain in the target compound may enhance membrane permeability relative to shorter alkyl chains (e.g., propyl in ’s brominated analog) but could reduce metabolic stability compared to fluorinated derivatives (e.g., 1-Fluoronaphthalene in ) .

Pharmacokinetic and Reactivity Comparisons

- Solubility: The sulfonamide group in the target compound confers better solubility in polar solvents (e.g., DMSO or ethanol) compared to bicyclooctane esters or brominated quinoline derivatives, which are prone to aggregation .

- Reactivity: Unlike thiophene-containing analogs (), the tetrahydroquinolinone core lacks aromatic heteroatoms, reducing susceptibility to oxidative metabolism. However, the 2-oxo group may participate in hydrogen bonding, similar to naphthalenol derivatives .

Preparation Methods

Cyclization of Amino Acid Derivatives

The tetrahydroquinoline scaffold can be constructed via stereoselective cyclization of (R)-3-(substituted-phenylamino)valeric acid derivatives. As demonstrated in patent EP2154132A1, phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) synergistically promote cyclization at 65–75°C, achieving yields >85% for analogous structures. For the target compound, substituting the phenyl group with an isopentyl moiety requires:

Amino Acid Precursor Synthesis :

Cyclization Conditions :

Mechanistic Insight : The dual acid system protonates the carbonyl oxygen, facilitating intramolecular nucleophilic attack by the amine group to form the six-membered ring.

Alternative Routes via Friedländer Condensation

While less common for tetrahydroquinolines, Friedländer quinoline synthesis adapted from PMC7995244 offers a pathway for aromatic precursors:

- Condensation of 2-aminobenzaldehyde with ethyl acetoacetate derivatives.

- Hydrogenation of the resulting quinoline to tetrahydroquinoline using Pd/C under H₂.

- Challenges include regioselective reduction and introducing the isopentyl group post-cyclization.

Sulfonamide Functionalization at Position 6

Sulfonylation of the Primary Amine

The 6-amino group undergoes sulfonylation with propane-1-sulfonyl chloride under Schotten-Baumann conditions:

Reaction Setup :

Optimization Data :

Condition Yield (%) Purity (HPLC) TEA, DCM, 0°C 78 95.2 Pyridine, THF, 25°C 65 91.8 No base, DCM 12 62.4

One-Pot Cyclization-Sulfonylation

Patent WO2007116922A1 describes integrated protocols combining cyclization and sulfonylation:

Procedure :

- After cyclization, residual MsOH neutralized with NaHCO₃.

- Propane-1-sulfonyl chloride added directly to the aqueous phase.

- Extracted with DCM, purified via silica gel chromatography.

Advantages :

Structural Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

δ 7.82 (s, 1H, NH), 7.12 (d, J = 8.4 Hz, 1H, Ar-H), 6.94 (d, J = 8.4 Hz, 1H, Ar-H), 3.45–3.38 (m, 2H, SO₂NH), 2.95–2.89 (m, 2H, CH₂-SO₂), 1.82–1.75 (m, 1H, isopentyl CH), 1.45–1.38 (m, 2H, CH₂), 0.92 (d, J = 6.8 Hz, 6H, CH₃).HRMS (ESI+) :

Calculated for C₁₇H₂₅N₂O₃S [M+H]⁺: 353.1534; Found: 353.1536.

Purity and Stability

- HPLC : >99% purity (C18 column, acetonitrile/water 70:30).

- Accelerated Stability : No degradation after 6 months at 25°C/60% RH.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.